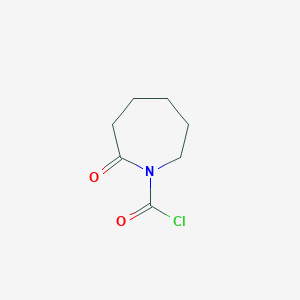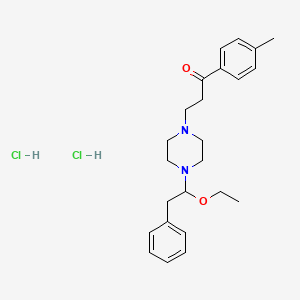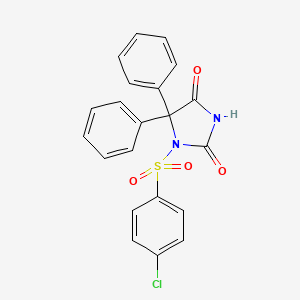
1,1,2,2-Tetramethyl-1,2-di(prop-1-en-2-yl)disilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetramethyl-1,2-di(prop-1-en-2-yl)disilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two silicon atoms, each bonded to two methyl groups and one prop-1-en-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetramethyl-1,2-di(prop-1-en-2-yl)disilane typically involves the reaction of appropriate silicon-containing precursors with prop-1-en-2-yl groups under controlled conditions. One common method involves the hydrosilylation of alkenes with disilane compounds in the presence of a catalyst such as platinum or rhodium. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2-Tetramethyl-1,2-di(prop-1-en-2-yl)disilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The prop-1-en-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable solvent and base.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetramethyl-1,2-di(prop-1-en-2-yl)disilane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential use in the development of silicon-based biomaterials.
Medicine: Explored for its potential as a drug delivery agent due to its unique structural properties.
Industry: Utilized in the production of advanced materials such as silicone polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetramethyl-1,2-di(prop-1-en-2-yl)disilane involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to form silanols, which can further react to form siloxane linkages. These reactions are catalyzed by acids or bases and involve the formation of intermediate species such as silanols and siloxanes. The unique structural features of the compound allow it to participate in a wide range of chemical transformations, making it a versatile reagent in synthetic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetramethyl-1,2-di(isopropyloxy)disilane: Similar in structure but with isopropyloxy groups instead of prop-1-en-2-yl groups.
1,1,5,5-Tetramethyl-2-(prop-1-en-2-yl)-3-(2,2,4-trimethylpentyl)cyclohexane: Contains a cyclohexane ring with similar substituents.
(2S,4aR,8aR)-4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,8a-octahydronaphthalene: A naphthalene derivative with similar prop-1-en-2-yl groups.
Uniqueness
1,1,2,2-Tetramethyl-1,2-di(prop-1-en-2-yl)disilane is unique due to its specific arrangement of silicon atoms and prop-1-en-2-yl groups. This unique structure imparts distinct chemical reactivity and physical properties, making it valuable in various applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
18080-91-6 |
|---|---|
Fórmula molecular |
C10H22Si2 |
Peso molecular |
198.45 g/mol |
Nombre IUPAC |
[dimethyl(prop-1-en-2-yl)silyl]-dimethyl-prop-1-en-2-ylsilane |
InChI |
InChI=1S/C10H22Si2/c1-9(2)11(5,6)12(7,8)10(3)4/h1,3H2,2,4-8H3 |
Clave InChI |
GXRYSRIMEVLCAH-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)[Si](C)(C)[Si](C)(C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




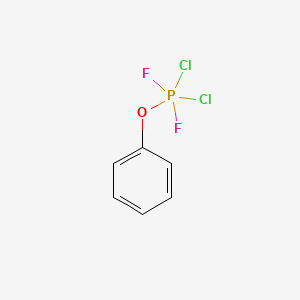
![(4E)-4-[(2-Hydroxypropyl)imino]pentan-2-one](/img/structure/B14702497.png)

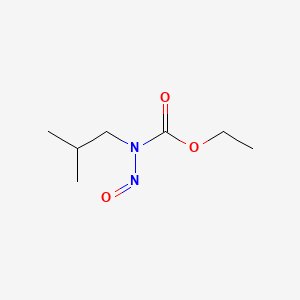

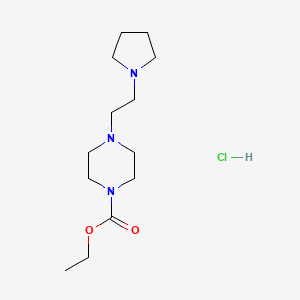
![3,9-dithia-6-azapentacyclo[9.5.1.02,10.04,8.012,16]heptadeca-1(16),2(10),4(8),12,14-pentaene-5,7-dione](/img/structure/B14702519.png)
